1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate
Description
1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate is a synthetic organic compound featuring a benzodioxole moiety linked via a methyl ester to a 3-(piperidin-1-ylsulfonyl)benzoate group. The benzodioxole ring (C₈H₇O₂) is a fused aromatic system with two oxygen atoms, contributing to its electron-rich properties. The piperidinylsulfonyl group (-SO₂NC₅H₁₀) introduces sulfonamide functionality, commonly associated with biological activity, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 3-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c22-20(25-13-15-7-8-18-19(11-15)27-14-26-18)16-5-4-6-17(12-16)28(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNCYWDZQJHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine derivatives. These intermediates are then reacted under controlled conditions to form the final product. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: This compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application. For example, in drug development, the compound may target specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs identified in the evidence, focusing on structural features, functional groups, and inferred properties.
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Features
Key Differences and Implications
Core Heterocycles: The target compound and the benzodioxolyl benzoisobenzofuranone share a benzodioxole ring. However, the latter incorporates a lactone (cyclic ester), which may enhance rigidity and influence solubility compared to the linear ester in the target compound.
Functional Groups: The piperidinylsulfonyl group in the target compound contrasts with the imidazole in and the SF₅ in . The SF₅ group is strongly electron-withdrawing, which could stabilize adjacent electrophilic centers.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~403.4) compared to the amine analog (283.24) suggests reduced solubility in aqueous media, a common challenge for ester-containing sulfonamides.
Biological Relevance: Sulfonamides (target) are known for protease inhibition and antibacterial activity, whereas imidazoles often participate in hydrogen bonding, making them useful in kinase inhibitors. The SF₅ group may enhance thermal stability in agrochemicals.
Research Findings and Limitations
- Synthetic Pathways: The benzodioxolylmethyl group in suggests possible synthetic routes for the target compound, such as esterification of 3-(piperidin-1-ylsulfonyl)benzoic acid with benzodioxol-5-ylmethanol.
- Data Gaps : Empirical data on the target compound’s physicochemical properties (e.g., logP, solubility) and bioactivity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1,3-Benzodioxol-5-ylmethyl 3-(piperidin-1-ylsulfonyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the available literature and findings related to its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O5S. It features a benzodioxole moiety linked to a piperidine ring through a sulfonamide group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Studies have shown that related piperidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, piperazine derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, leading to reduced tumor cell viability .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Piperidine derivatives have been associated with significant antibacterial effects against various pathogens .
Biological Activity Data
The following table summarizes key findings on the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a related piperidine derivative in breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy in resistant cancer subtypes .
Case Study 2: Antimicrobial Testing
In another investigation, various benzodioxole derivatives were tested for their antimicrobial properties. The study found that certain modifications to the piperidine ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural variations could be optimized for better efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
